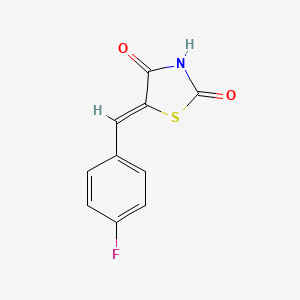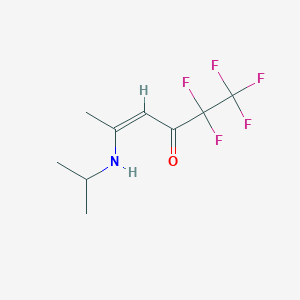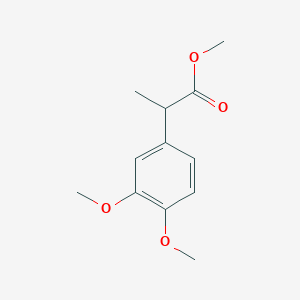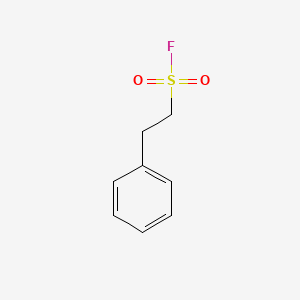
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is a chemical compound known for its unique properties and applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group and dimethylamino groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate typically involves the reaction of trifluoromethyl-substituted precursors with dimethylamino reagents under controlled conditions. One common method includes the use of trifluoromethyl-substituted azaheterocycles as precursors, which are then reacted with dimethylamino compounds to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, substitution reactions may yield trifluoromethyl-substituted derivatives, while oxidation reactions may produce oxidized forms of the compound.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate has a wide range of applications in scientific research, including:
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific receptors and enzymes.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific receptors and enzymes. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted azaheterocycles and dimethylamino-substituted compounds. These compounds share similar structural features and reactivity patterns.
Uniqueness
What sets 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate apart is its unique combination of trifluoromethyl and dimethylamino groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
292067-84-6 |
|---|---|
Fórmula molecular |
C8H14F9N2P |
Peso molecular |
340.17 g/mol |
Nombre IUPAC |
[(Z)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |
Clave InChI |
GMWIFDFSXGELQO-UHFFFAOYSA-N |
SMILES |
CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |
SMILES isomérico |
CN(C)/C=C(/C=[N+](C)C)\C(F)(F)F.F[P-](F)(F)(F)(F)F |
SMILES canónico |
CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)




![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)




![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)


